molecular formula C15H16N2O4 B4386898 N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide

Cat. No. B4386898
M. Wt: 288.30 g/mol
InChI Key: YIBYBBOUTVMDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide, also known as MFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MFA-1 is a furan derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes, including angiogenesis, apoptosis, and neuroprotection. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in angiogenesis and tumor invasion. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide also inhibits the activity of caspases, which are involved in apoptosis. Additionally, N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been shown to activate the Nrf2-ARE pathway, which is involved in neuroprotection.
Biochemical and Physiological Effects:
N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been shown to have various biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and neuroprotection. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in angiogenesis and tumor invasion. N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide also induces apoptosis by inhibiting the activity of caspases. Additionally, N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been shown to have neuroprotective effects by activating the Nrf2-ARE pathway.

Advantages and Limitations for Lab Experiments

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods, which allows for the production of large quantities of the compound. Another advantage is that N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been extensively studied, and its mechanism of action and biological effects are well understood. However, one limitation is that N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide can be unstable in certain conditions, which can affect its biological activity. Additionally, N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to develop novel drugs based on the structure of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide. Additionally, further studies are needed to elucidate the mechanism of action of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide and its potential interactions with other compounds.

Scientific Research Applications

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been extensively studied for its potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In drug discovery, N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been used as a lead compound for the development of novel drugs.

properties

IUPAC Name

N-[2-(3-methoxyanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-6-7-13(21-10)15(19)16-9-14(18)17-11-4-3-5-12(8-11)20-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBYBBOUTVMDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203261
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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